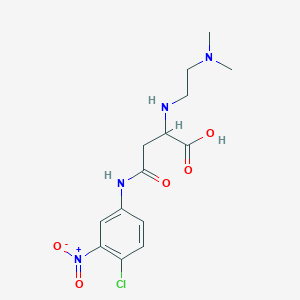

![molecular formula C22H21N5OS B2381690 N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893927-94-1](/img/structure/B2381690.png)

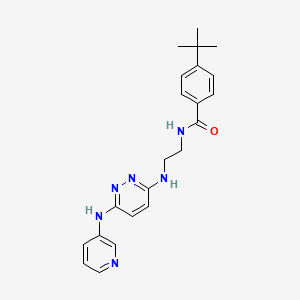

N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA) . Compound 7d, which is likely similar in structure to the compound , showed prominent anticancer activity .科学的研究の応用

Synthesis and Derivative Development

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues

A study by Taylor & Patel (1992) detailed the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent. This research highlights the chemical processes involved in creating these compounds (Taylor & Patel, 1992).

Antimicrobial Activity of Pyrazolopyrimidines with Benzothiazole

Azam et al. (2013) synthesized benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety and evaluated their in vitro antimicrobial activity. This demonstrates the potential of these compounds in addressing microbial resistance (Azam et al., 2013).

Antihypertensive Properties

A study by El-feky & Abd el-Samii (1996) focused on the synthesis and potential antihypertensive activity of 1-(4-benzyl-1-phthalazinyl)-pyrazolo[3,4-d]pyrimidines, illustrating the cardiovascular applications of these compounds (El-feky & Abd el-Samii, 1996).

Cytotoxic Activity Against Cancer Cell Lines

Bakr & Mehany (2016) synthesized a compound with the pyrazolo[3,4-d]pyrimidine core and screened its antiproliferative activity against various cancer cell lines, showing its potential in cancer research (Bakr & Mehany, 2016).

Biological and Pharmacological Applications

Antimicrobial Agents

Bondock et al. (2008) discussed the synthesis of novel heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents, highlighting the therapeutic potential of these compounds (Bondock et al., 2008).

Isoxazoline and Isoxazole Derivatives

Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of this chemical structure in creating diverse biologically active compounds (Rahmouni et al., 2014).

Anticonvulsant Activity

Tarikogullari et al. (2010) explored the anticonvulsant activity of some alkanamide derivatives, providing insight into the neurological applications of these compounds (Tarikogullari et al., 2010).

Inhibitory Activity Against Growth Factors

A compound synthesized by Bakr & Mehany (2016) showed potent inhibitory activity against various growth factors, suggesting its potential in cancer therapy and other diseases involving abnormal cell growth (Bakr & Mehany, 2016).

作用機序

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves inhibition of EGFR and ErbB2 kinases, which leads to induction of apoptosis . This is confirmed by a significant increase in the level of active caspase-3 . The compounds also cause accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .

将来の方向性

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their anticancer activity and potential applications in cancer treatment . Additionally, more research is needed to fully understand the mechanism of action and the physical and chemical properties of these compounds .

特性

IUPAC Name |

N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-15-8-9-19(16(2)10-15)27-21-18(12-26-27)22(25-14-24-21)29-13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPCBDXSSPALKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

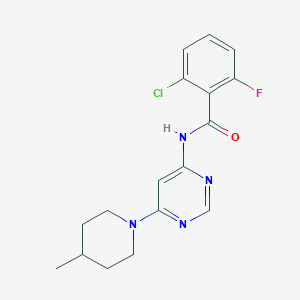

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

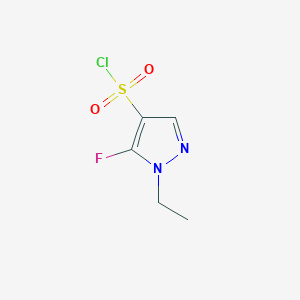

![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)

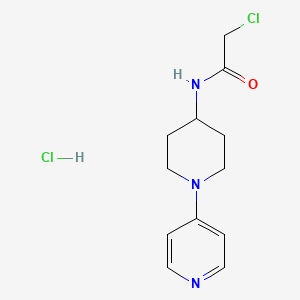

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)